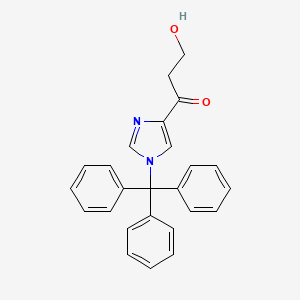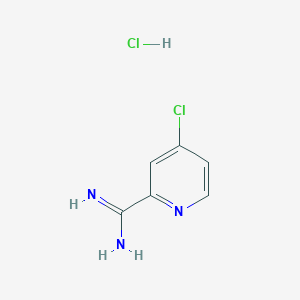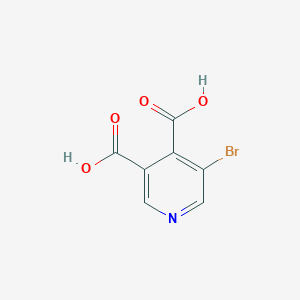
5-Bromopyridine-3,4-dicarboxylic acid
Vue d'ensemble
Description
5-Bromopyridine-3,4-dicarboxylic acid is a derivative of pyridine with two carboxylic acid groups and a bromine atom attached to the pyridine ring . It is used in various chemical reactions as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
Molecular Structure Analysis
The molecular formula of 5-Bromopyridine-3,4-dicarboxylic acid is C7H4BrNO4 . The InChI code is 1S/C7H4BrNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) .
Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring .
Physical And Chemical Properties Analysis
The molecular weight of 5-Bromopyridine-3,4-dicarboxylic acid is 246.02 . It is stored at a temperature of 2-8°C in an inert atmosphere .
Applications De Recherche Scientifique
Organic Synthesis
5-Bromopyridine-3,4-dicarboxylic acid: is a versatile building block in organic synthesis. It’s used to synthesize bipyridine derivatives, which are crucial for creating biologically active molecules, ligands for catalysts, photosensitizers, and supramolecular architectures . The bromine atom in the compound offers a reactive site for further functionalization through various coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are pivotal in constructing complex organic molecules .
Pharmaceuticals
In the pharmaceutical industry, 5-Bromopyridine-3,4-dicarboxylic acid serves as an intermediate for the synthesis of various drugs. Its derivatives are employed in creating compounds with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents . The presence of the bromine atom and carboxylic groups allows for subsequent modifications, enhancing the molecule’s bioactivity and pharmacokinetic properties.
Materials Science
This compound is instrumental in the development of new materials, particularly in the field of metal-organic frameworks (MOFs). MOFs are porous structures that have applications in gas storage, separation, and catalysis. The pyridine and carboxylic acid functionalities of 5-Bromopyridine-3,4-dicarboxylic acid provide coordination sites to bind metal ions, leading to the formation of diverse and stable MOF structures .
Analytical Chemistry
In analytical chemistry, 5-Bromopyridine-3,4-dicarboxylic acid can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical structure allows it to be a useful compound for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biochemistry
The compound finds its use in biochemistry for studying enzyme-catalyzed reactions where pyridine derivatives act as substrates or inhibitors. It can help in understanding the interaction between enzymes and pyridine-based ligands, which is valuable for designing enzyme inhibitors and understanding metabolic pathways .
Environmental Science
5-Bromopyridine-3,4-dicarboxylic acid: is also relevant in environmental science. It can be used to study the degradation processes of aromatic compounds in the environment. Understanding its breakdown can provide insights into the environmental fate of similar organic pollutants and help in developing strategies for bioremediation .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromopyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOJWAGUGFOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618383 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyridine-3,4-dicarboxylic acid | |
CAS RN |
90325-36-3 | |
| Record name | 5-Bromopyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



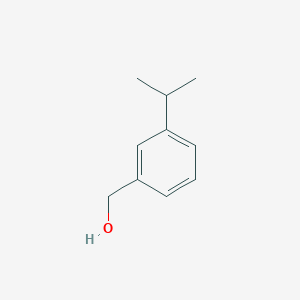
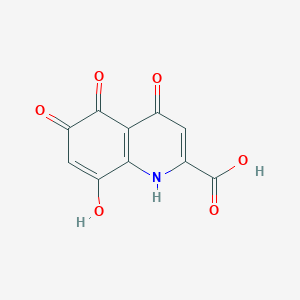


![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
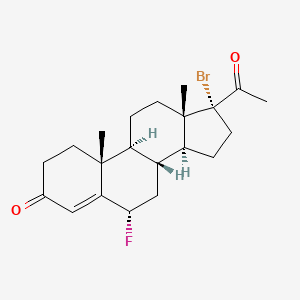

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)
![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
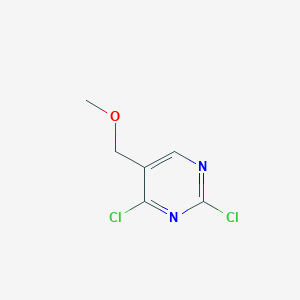
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)

